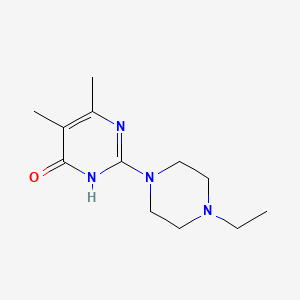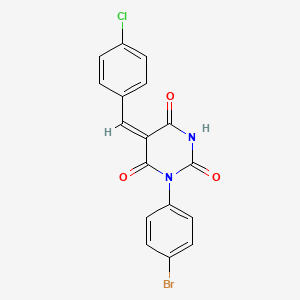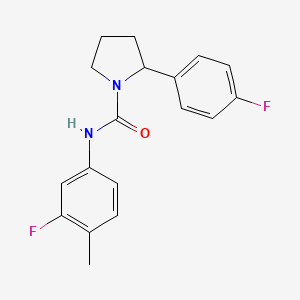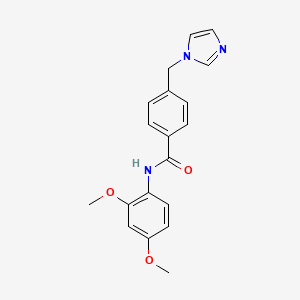
2-(4-ethyl-1-piperazinyl)-5,6-dimethyl-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethyl-1-piperazinyl)-5,6-dimethyl-4(3H)-pyrimidinone, also known as EMD 281014, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of pyrimidinone derivatives and has been shown to have a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-5,6-dimethyl-4(3H)-pyrimidinone 281014 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound 281014 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines such as TNF-α and IL-6. In addition, this compound 281014 has been shown to have antioxidant properties, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-ethyl-1-piperazinyl)-5,6-dimethyl-4(3H)-pyrimidinone 281014 in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of studies. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 2-(4-ethyl-1-piperazinyl)-5,6-dimethyl-4(3H)-pyrimidinone 281014. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its effectiveness in these conditions. Another area of interest is its potential as an anticancer agent. More research is needed to determine its efficacy in different types of cancer and to identify the optimal dosing and administration regimen. Finally, further studies are needed to fully understand the mechanism of action of this compound 281014, which will help to guide its future development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(4-ethyl-1-piperazinyl)-5,6-dimethyl-4(3H)-pyrimidinone 281014 involves the reaction of 2,4,5-trimethylpyrimidine with ethyl chloroformate, followed by the addition of 4-ethyl-1-piperazinecarboxamide. The resulting product is then treated with sodium hydride and methyl iodide to yield this compound 281014.
Applications De Recherche Scientifique
2-(4-ethyl-1-piperazinyl)-5,6-dimethyl-4(3H)-pyrimidinone 281014 has been extensively studied for its potential as a therapeutic agent. It has been shown to have a wide range of biological activities, including antiviral, antibacterial, and antifungal properties. It has also been shown to have anticancer and anti-inflammatory effects. In addition, this compound 281014 has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-4-15-5-7-16(8-6-15)12-13-10(3)9(2)11(17)14-12/h4-8H2,1-3H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFWLFLEWRENNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4'-fluoro-3-biphenylyl)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6026779.png)

![N-(2-methoxy-1-methylethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6026785.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6026787.png)

![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B6026815.png)
![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine](/img/structure/B6026817.png)
![4-bromo-1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B6026824.png)
![1-[4-(dimethylamino)-4-oxobutanoyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6026832.png)
![2-(4-fluorobenzyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026846.png)

![1,2-dihydro-5-acenaphthylenyl[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6026852.png)
![4-(4-chlorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6026866.png)
![4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoic acid](/img/structure/B6026876.png)